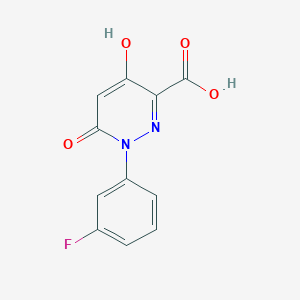

1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a fluorine atom . They are used in a variety of applications, including as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of fluorophenyl compounds often involves the use of boronic acids or esters . Protodeboronation, a process involving the removal of a boron group, is a common method used in the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of fluorophenyl compounds is characterized by a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact structure can vary depending on the specific compound and the position of the fluorine atom .Chemical Reactions Analysis

Fluorophenyl compounds can undergo a variety of chemical reactions, including those involving the fluorine atom. For example, they can participate in cross-coupling reactions, which are commonly used in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis

Fluorophenyl compounds typically have a high degree of stability due to the strength of the carbon-fluorine bond . They can exist as white to cream or pale yellow crystals or powders .Wissenschaftliche Forschungsanwendungen

Application in Antimicrobial Activity

Specific Scientific Field

Methods of Application or Experimental Procedures

The compounds were synthesized by reacting 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 . The antibacterial and antifungal activities of all synthesized compounds were tested .

Results or Outcomes

Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

Application in Nano-Drug Delivery Systems

Specific Scientific Field

Summary of the Application

A boronic acid/ester-based pH-responsive nano-drug delivery system that targets the acidic microenvironment of tumors has been developed .

Methods of Application or Experimental Procedures

Hydrophobic polyesters with multiple pendent phenylboronic acid groups (PBA-PAL) and hydrophilic PEGs terminated with dopamine (mPEG-DA) were synthesized. These two types of polymers formed amphiphilic structures through phenylboronic ester linkages, which self-assembled to form stable PTX-loaded nanoparticles (PTX/PBA NPs) using the nanoprecipitation method .

Results or Outcomes

The resulting PTX/PBA NPs demonstrated excellent drug encapsulation efficiency and pH-triggered drug-release capacity. In vitro and in vivo evaluations of the anticancer activity of PTX/PBA NPs showed that they improved the pharmacokinetics of drugs and exhibited high anticancer activity while with low systemic toxicity .

Application in Cancer Treatment

Specific Scientific Field

Oncology and Pharmaceutical Chemistry

Summary of the Application

A boronic acid/ester-based pH-responsive nano-drug delivery system has been developed to target the acidic microenvironment of tumors .

Methods of Application or Experimental Procedures

Hydrophobic polyesters with multiple pendent phenylboronic acid groups and hydrophilic PEGs terminated with dopamine were synthesized. These two types of polymers formed amphiphilic structures through phenylboronic ester linkages, which self-assembled to form stable PTX-loaded nanoparticles .

Results or Outcomes

The resulting nanoparticles demonstrated excellent drug encapsulation efficiency and pH-triggered drug-release capacity. In vitro and in vivo evaluations showed that they improved the pharmacokinetics of drugs and exhibited high anticancer activity with low systemic toxicity .

Application in Organic Synthesis

Specific Scientific Field

Methods of Application or Experimental Procedures

Protodeboronation of 1°, 2° and 3° alkyl boronic esters was achieved using a radical approach. This was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

This protocol allows for a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Application in Antifungal Treatment

Summary of the Application

A new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), has been discovered for the potential treatment of onychomycosis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this compound are not detailed in the available resources. However, it’s likely that the compound is applied topically or orally, as is common with antifungal treatments .

Results or Outcomes

The specific results or outcomes of the use of this compound are not detailed in the available resources. However, the compound is being considered for the treatment of onychomycosis, suggesting it has shown promise in preliminary studies .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFHGWGYSJFRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C=C(C(=N2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)

![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)

![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2592379.png)